1-[3-(Pentafluoroethyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of a pentafluoroethyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one typically involves the reaction of 3-(Pentafluoroethyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(Pentafluoroethyl)benzene+Ethanoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-(Pentafluoroethyl)benzoic acid.
Reduction: Formation of 1-[3-(Pentafluoroethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The pentafluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Pentafluoroethyl)phenyl]ethan-1-one
- 1-[3-(Trifluoromethyl)phenyl]ethan-1-one
- 1-[3-(Pentafluorosulphanyl)phenyl]ethan-1-one
Uniqueness
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one is unique due to the presence of the pentafluoroethyl group, which significantly alters its chemical and physical properties compared to similar compounds
Properties
CAS No. |
1554429-57-0 |
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Molecular Formula |
C10H7F5O |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1-[3-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O/c1-6(16)7-3-2-4-8(5-7)9(11,12)10(13,14)15/h2-5H,1H3 |
InChI Key |
PEIUSHFYQZLPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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